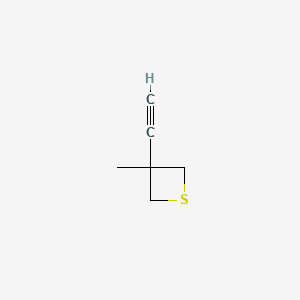

3-Ethynyl-3-methylthietane

Description

3-Ethynyl-3-methylthietane is a sulfur-containing heterocyclic compound featuring a thietane ring (a three-membered ring with one sulfur atom) substituted with an ethynyl (C≡CH) and a methyl (-CH₃) group at the 3-position. Key molecular data from Enamine Ltd. (2022) reports its formula as C₈H₁₂F₂O and molecular weight 162.18 g/mol . However, this formula raises questions, as a standard thietane (C₃H₆S) with ethynyl and methyl substituents would likely have a simpler formula (e.g., C₆H₈S). Further verification of this data is recommended for accuracy.

Thietanes are strained rings, making them reactive intermediates in organic synthesis.

Properties

Molecular Formula |

C6H8S |

|---|---|

Molecular Weight |

112.19 g/mol |

IUPAC Name |

3-ethynyl-3-methylthietane |

InChI |

InChI=1S/C6H8S/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3 |

InChI Key |

GQEDLRMVYQNTHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CSC1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-methylthietane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-3-methylthietane with acetylene in the presence of a strong base such as sodium amide (NaNH2). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-methylthietane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Ethyl-substituted thietanes.

Substitution: Various substituted thietanes depending on the nucleophile used.

Scientific Research Applications

3-Ethynyl-3-methylthietane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-methylthietane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the sulfur atom can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

3-Amino Thietane Derivatives

- Structure: Features a thietane ring with an amino (-NH₂) substituent instead of ethynyl/methyl groups.

- Synthesis : Prepared via ring-closure strategies or nucleophilic substitution, as highlighted in synthetic chemistry reviews .

- Applications: Prioritized in drug discovery due to enhanced bioavailability and bioactivity compared to non-polar substituents like ethynyl .

- Reactivity: The amino group participates in hydrogen bonding and facilitates functionalization, unlike the inert ethynyl group in 3-ethynyl-3-methylthietane.

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Methyl-d3-thioethane

- Structure : A linear thioether (C₃H₅D₃S) with deuterated methyl groups .

- Molecular Weight : 79.18 g/mol, significantly lower than this compound due to lack of a ring and smaller substituents .

- Applications : Used as an isotopic standard in mass spectrometry, unlike the more complex thietane derivatives.

Research Findings and Key Insights

- Synthetic Accessibility : Thietane derivatives are synthesized via strain-driven ring-opening or functionalization. This compound’s synthesis route is unspecified, but ethynyl groups often require palladium-catalyzed coupling or alkyne addition reactions.

- Stability: Thietanes’ ring strain makes them prone to ring-opening, but bulky substituents like methyl may slow degradation compared to amino derivatives.

Biological Activity

3-Ethynyl-3-methylthietane is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thietane ring with an ethynyl group and a methyl substituent. The unique structure contributes to its biological activity, particularly in terms of its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Insecticidal Activity : The compound has been noted for its insecticidal properties, particularly against pests like Helicoverpa armigera, suggesting potential applications in agricultural pest control .

- Anti-adipogenic Effects : Some derivatives have demonstrated the ability to inhibit adipogenesis in pre-adipocyte cell lines, which could have implications for obesity treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt the integrity of microbial membranes, leading to cell death.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in lipid metabolism, contributing to its anti-adipogenic effects by regulating pathways like SREBP-1 and MTP expression .

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways by modulating the levels of ROS and related enzymes, which is crucial in various biological processes including inflammation and apoptosis .

Case Studies

- In Vitro Studies on Cell Lines : Research involving 3T3-L1 mouse pre-adipocyte cells showed that certain concentrations of related compounds led to increased cell viability and metabolic activity while reducing lipid accumulation—indicative of anti-adipogenic properties .

- Insecticidal Efficacy : A study demonstrated that this compound effectively reduced the viability of Helicoverpa armigera larvae when applied at specific concentrations, highlighting its potential as a natural insecticide .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.